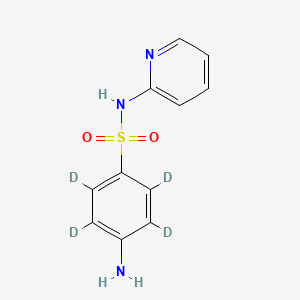

スルファピリジン-d4

説明

Sulfapyridine-d4: is an isotopically labeled derivative of sulfapyridine, a sulfonamide antibiotic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This labeling is particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic investigations. Sulfapyridine itself is known for its antibacterial properties and has been used to treat infections caused by sensitive bacteria.

科学的研究の応用

Chemistry: Sulfapyridine-d4 is used as a reference standard in analytical chemistry to study the behavior of sulfonamide antibiotics under different conditions. Its isotopic labeling allows for precise tracking and quantification in complex mixtures.

Biology: In biological research, Sulfapyridine-d4 is employed in metabolic studies to understand the biotransformation of sulfonamide antibiotics in living organisms. It helps in identifying metabolic pathways and intermediates.

Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Industry: In the pharmaceutical industry, Sulfapyridine-d4 is used in the development and validation of analytical methods for quality control of sulfonamide antibiotics. It ensures the accuracy and reliability of analytical results.

作用機序

Target of Action

Sulfapyridine-d4, like its parent compound Sulfapyridine, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Mode of Action

Sulfapyridine-d4 acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA) and binds to the active site of the enzyme, thereby preventing the synthesis of folic acid . This inhibition disrupts the folic acid metabolism cycle, leading to a halt in bacterial multiplication .

Biochemical Pathways

The primary biochemical pathway affected by Sulfapyridine-d4 is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, Sulfapyridine-d4 prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .

Pharmacokinetics

Sulfonamides, including Sulfapyridine-d4, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .

Result of Action

The molecular effect of Sulfapyridine-d4’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial growth and multiplication . On a cellular level, this results in the inability of the bacteria to proliferate, thereby controlling the spread of the bacterial infection .

Action Environment

The efficacy and stability of Sulfapyridine-d4, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of certain anions can significantly affect the degradation of similar compounds . .

生化学分析

Biochemical Properties

Sulfapyridine-d4, like its parent compound Sulfapyridine, is known to interact with various enzymes and proteins. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication . By inhibiting this enzyme, Sulfapyridine-d4 can effectively halt the growth of bacteria.

Cellular Effects

The effects of Sulfapyridine-d4 on cells are primarily related to its antibacterial properties. It inhibits the multiplication of bacteria by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This disruption of folic acid synthesis affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulfapyridine-d4 involves its interaction with the bacterial enzyme dihydropteroate synthetase. It acts as a competitive inhibitor, blocking the enzyme’s ability to process the substrate para-aminobenzoic acid (PABA), which is necessary for the synthesis of folic acid . This inhibition disrupts the folic acid metabolism cycle, leading to a halt in bacterial growth and multiplication .

Metabolic Pathways

Sulfapyridine-d4, similar to Sulfapyridine, is likely to be involved in the folic acid metabolism pathway in bacteria . It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid from the substrate PABA

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Sulfapyridine-d4 involves the reaction of deuterated methanesulfonamide with 4-amino-2,6-dimethylpyridine. The reaction typically occurs in an appropriate solvent under controlled conditions to ensure the incorporation of deuterium atoms. The process involves several steps, including the initial formation of an intermediate compound, followed by purification and isolation of the final product .

Industrial Production Methods: Industrial production of Sulfapyridine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling accuracy.

化学反応の分析

Types of Reactions: Sulfapyridine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Sulfapyridine-d4 to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted sulfonamides.

類似化合物との比較

Sulfapyridine: The non-deuterated form of Sulfapyridine-d4, used as an antibacterial agent.

Sulfasalazine: A prodrug that is metabolized into sulfapyridine and 5-aminosalicylic acid, used in the treatment of inflammatory bowel disease.

Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.

Uniqueness: Sulfapyridine-d4 is unique due to its isotopic labeling with deuterium atoms. This labeling provides distinct advantages in scientific research, particularly in studies requiring precise tracking and quantification. The deuterium atoms also confer stability to the compound, making it a valuable tool in various analytical applications.

生物活性

Sulfapyridine-d4 is a deuterium-labeled derivative of sulfapyridine, a sulfonamide antibacterial agent. This compound exhibits significant biological activity primarily through its mechanism as an inhibitor of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This article explores the biological activity of sulfapyridine-d4, including its pharmacological properties, mechanisms of action, and relevant case studies.

Sulfapyridine-d4 functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate to form 7,8-dihydropteroate, a precursor in the biosynthesis of folate. Inhibition of DHPS disrupts folate synthesis, which is essential for nucleic acid production in bacteria, thereby preventing cell division and growth .

Pharmacokinetics

The pharmacokinetic profile of sulfapyridine-d4 includes:

- Absorption : Approximately 60-80% after oral administration.

- Protein Binding : About 50% bound to plasma proteins.

- Metabolism : Primarily hepatic metabolism.

- Half-life : Ranges from 6 to 14 hours .

Biological Activity and Efficacy

Sulfapyridine-d4 has demonstrated antibacterial activity against various strains of bacteria, including Escherichia coli and Mycobacterium fortuitum. The compound's effectiveness can be summarized as follows:

| Bacterial Strain | Activity | Mechanism |

|---|---|---|

| Escherichia coli | Inhibition of growth | DHPS inhibition |

| Mycobacterium fortuitum | Inhibition of growth | DHPS inhibition |

This inhibition leads to reduced bacterial load in treated organisms, making sulfapyridine-d4 a candidate for further research in antibiotic therapies.

Case Studies

- In Vitro Studies : Research has shown that sulfapyridine-d4 effectively inhibits bacterial growth in controlled laboratory settings. In one study, concentrations ranging from 1 to 100 µg/mL were tested against E. coli, showing significant inhibition at concentrations above 10 µg/mL .

- Environmental Impact : A study highlighted the degradation of sulfonamides, including sulfapyridine derivatives, by specific bacterial strains such as Pseudomonas stutzeri. The strain was able to degrade over 90% of sulfonamide concentrations within 48 hours under optimal conditions, indicating potential bioremediation applications .

- Clinical Implications : Clinical trials involving sulfonamides have demonstrated their effectiveness in prophylactic treatments against infections. For instance, sulfapyridine has been evaluated for its role in preventing post-operative infections in surgical patients .

特性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHUMIMRBOMGK-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676146 | |

| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189863-86-2 | |

| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。